molecular formula C15H17ClN4O3S B2645930 (2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide CAS No. 1799002-71-3

(2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide

Cat. No.: B2645930
CAS No.: 1799002-71-3
M. Wt: 368.84
InChI Key: AUWCILLFRXPXHO-VOTSOKGWSA-N
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Description

The compound (2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 2-chlorophenyl intermediate.

    Imidazole Ring Formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Sulfonamide Group Introduction: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chloride.

    Final Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the imidazole-sulfonamide moiety under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the chlorophenyl group.

    Reduction: Reduction reactions may target the double bond in the prop-2-enamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, particularly those involving sulfonamide groups. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Medically, (2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The imidazole ring can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with the sulfonamide group.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with a similar ester functional group.

Uniqueness

What sets (2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide apart is its combination of a chlorophenyl group, an imidazole ring, and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-20-10-15(18-11-20)24(22,23)19-9-8-17-14(21)7-6-12-4-2-3-5-13(12)16/h2-7,10-11,19H,8-9H2,1H3,(H,17,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWCILLFRXPXHO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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